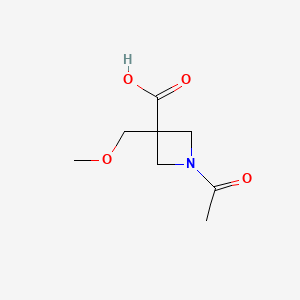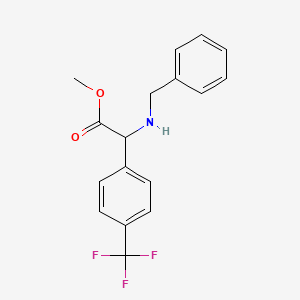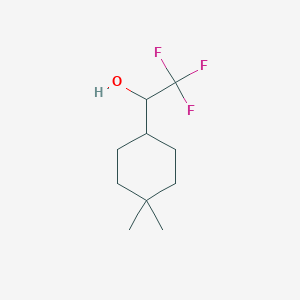
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a trifluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvents: Common solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.
Reduction: Formation of 4,4-dimethylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, microbial growth, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4,4-Dimethylcyclohexyl)ethanol
- 2,2,2-Trifluoroethanol
- 4,4-Dimethylcyclohexanone
Comparison: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclohexane ring and a trifluoroethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H17F3O |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H17F3O/c1-9(2)5-3-7(4-6-9)8(14)10(11,12)13/h7-8,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
BGIVCXJOWDENQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C(C(F)(F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


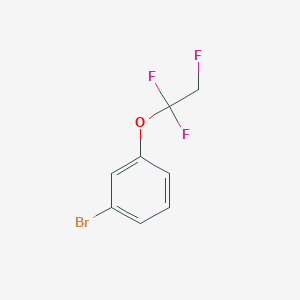
![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
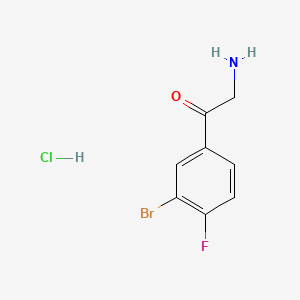
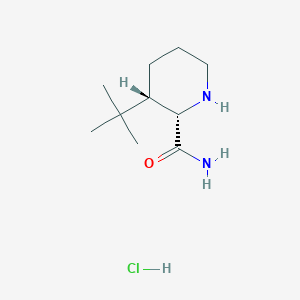
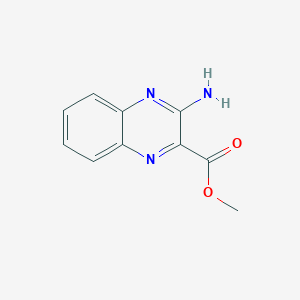
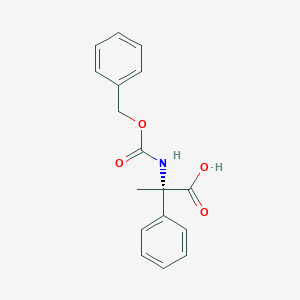
![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
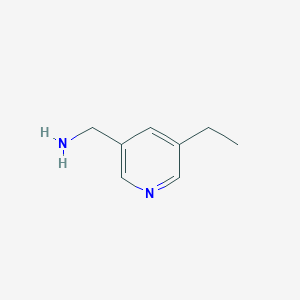
![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
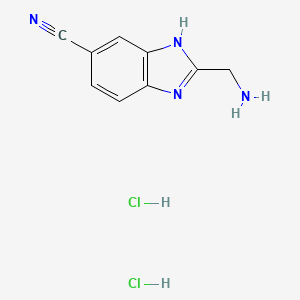
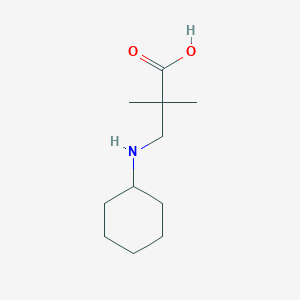
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
